molecular formula C11H11ClO2 B13669496 6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one

6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13669496
M. Wt: 210.65 g/mol
InChI Key: YKMNUAYHJDGEEK-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base like sodium methoxide.

    Cyclization: The final step involves cyclization to form the dihydronaphthalenone structure, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution reactions could produce various substituted naphthalenones.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It could be used in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the methoxy group, which might affect its reactivity and applications.

    8-Methoxy-3,4-dihydronaphthalen-2(1H)-one: Lacks the chlorine atom, which could influence its chemical behavior and biological activity.

    6-Bromo-8-methoxy-3,4-dihydronaphthalen-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.

Uniqueness

The presence of both chlorine and methoxy groups in 6-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one makes it unique, as these substituents can significantly influence its chemical properties and potential applications. The combination of these groups might enhance its reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

6-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C11H11ClO2/c1-14-11-5-8(12)4-7-2-3-9(13)6-10(7)11/h4-5H,2-3,6H2,1H3

InChI Key

YKMNUAYHJDGEEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CC(=O)CC2)Cl

Origin of Product

United States

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